molecular formula C13H17BrO B14810355 Cycloheptane, (3-bromophenoxy)-

Cycloheptane, (3-bromophenoxy)-

Cat. No.: B14810355
M. Wt: 269.18 g/mol
InChI Key: CNNWFTTTXTZYMG-UHFFFAOYSA-N
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Description

The compound Cycloheptane, (3-bromophenoxy)- features a seven-membered cycloheptane ring substituted with a 3-bromophenoxy group. This substitution introduces steric and electronic effects that influence its reactivity, stability, and interactions in biological systems.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

(3-bromophenoxy)cycloheptane

InChI

InChI=1S/C13H17BrO/c14-11-6-5-9-13(10-11)15-12-7-3-1-2-4-8-12/h5-6,9-10,12H,1-4,7-8H2

InChI Key

CNNWFTTTXTZYMG-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)OC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cycloheptane, (3-bromophenoxy)- can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of cycloheptanol with 3-bromophenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of cycloheptane, (3-bromophenoxy)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cycloheptane, (3-bromophenoxy)- undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles, leading to the formation of various substituted derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the bromophenoxy group can yield cycloheptane derivatives with different functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Various substituted cycloheptane derivatives.

    Oxidation Reactions: Cycloheptanone or cycloheptanoic acid.

    Reduction Reactions: Cycloheptane derivatives with different functional groups.

Scientific Research Applications

Cycloheptane, (3-bromophenoxy)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cycloheptane, (3-bromophenoxy)- involves its interaction with specific molecular targets and pathways. The bromophenoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzymatic activities, alteration of cellular signaling pathways, and induction of specific biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Cycloheptane Derivatives

Compound Substituent(s) Biological/Industrial Relevance Source/Evidence
Cycloheptane, (3-bromophenoxy)- 3-Bromophenoxy group Potential bioactivity (inferred) N/A (hypothetical)
Cycloheptane, 4-methylene-1-methyl-2-(2-methyl-1-propen-1-yl)-1-vinyl Complex alkyl/alkenyl substituents Major component in B. mollis hexane extract (34.21%)
Cycloheptane, 1,3,5-tris(methylene) Tris(methylene) groups Bioactive compound in algae
Patchouli alcohol (cycloheptane derivative) Oxygenated terpene structure Dominant in patchouli oil (42.75%)

Key Observations :

  • Oxygenated derivatives like patchouli alcohol exhibit higher natural abundance and stability, attributed to hydrogen bonding and resonance effects .

Reactivity and Catalytic Oxidation

Table 2: Oxidation Yields of Cycloheptane Derivatives

Substrate Catalyst Total Yield (Alcohol + Ketone) Reaction Time (min) Overoxidation Observed? Evidence
Cycloheptane 1 ~25% 120 No
Cycloheptane 2 ~23% 120 Yes (yield decreases)
Cyclooctane 1 17–20% 120 No

Key Observations :

  • Cycloheptane derivatives exhibit higher oxidation efficiency compared to smaller rings (e.g., cyclohexane) due to ring strain relief. The 3-bromophenoxy substituent may further modulate reactivity by stabilizing transition states via electron-withdrawing effects .
  • Catalyst choice significantly impacts overoxidation trends, suggesting that electron-rich substituents (e.g., bromophenoxy) could alter catalytic pathways .

Key Observations :

  • The 3-bromophenoxy group may confer antimicrobial or antitumor activity, as seen in brominated aromatic compounds. However, this remains speculative without direct evidence.
  • Heterocycloheptanes with nitrogen or oxygen atoms (e.g., in Alzheimer’s drugs) demonstrate enhanced bioavailability compared to purely hydrocarbon analogues, suggesting that polar substituents like bromophenoxy could improve pharmacological profiles .

Physical Properties and Stability

Table 4: Thermal Conductivity of Cyclic Compounds

Compound Thermal Conductivity (t-dimension) Notes Evidence
Cycloheptane 5.86 Stacked disc conformation
Cyclohexane 5.73 Less strained, lower reactivity
Cyclopentane 5.50 Higher strain, lower stability

Key Observations :

  • The thermal conductivity of cycloheptane is marginally higher than cyclohexane, likely due to conformational flexibility.

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